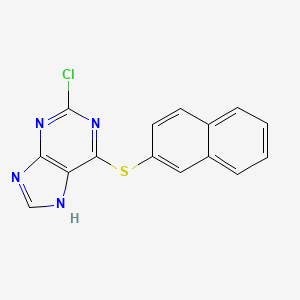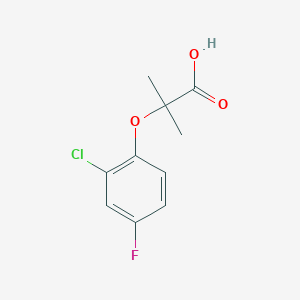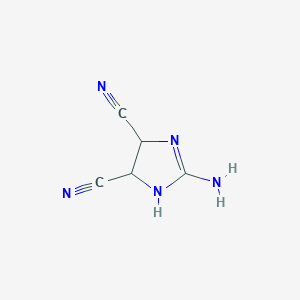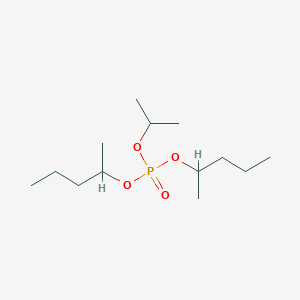![molecular formula C12H13NO4 B12596066 (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid CAS No. 646532-95-8](/img/structure/B12596066.png)
(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid is a chiral epoxide derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxirane ring, which is a three-membered cyclic ether, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles can attack the oxirane ring, leading to ring-opening and the formation of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate ring-opening.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and carboxylic acids. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and carboxylesterases.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as precursors for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can then interact with enzymes or other biomolecules, modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(2S,3S)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid: The enantiomer of the compound , with similar chemical properties but different biological activity.
(2R,3R)-3-[(2-Methylphenyl)carbamoyl]oxirane-2-carboxylic acid: A structurally similar compound with a methyl group instead of a phenyl group, leading to different reactivity and applications.
(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-methyl ester: A derivative with a methyl ester group, which may have different solubility and reactivity.
Uniqueness
The uniqueness of (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid lies in its specific chiral configuration and the presence of both an oxirane ring and a carboxylic acid group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
特性
CAS番号 |
646532-95-8 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC名 |
(2R,3R)-3-(2-phenylethylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c14-11(9-10(17-9)12(15)16)13-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16)/t9-,10-/m1/s1 |
InChIキー |
TXYSTCLCCWOZIP-NXEZZACHSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@H]2[C@@H](O2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione](/img/structure/B12595983.png)


![4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-](/img/structure/B12596005.png)

![1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol](/img/structure/B12596018.png)
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)
![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)
![2-Pyridineacetamide, 5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12596046.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)


![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)
